Dronedarone hydrochloride is a synthetic benzofuran derivative [], structurally similar to amiodarone, and classified as a class III antiarrhythmic drug []. It plays a significant role in scientific research focusing on cardiovascular health, particularly in relation to atrial fibrillation [] and other cardiac arrhythmias []. Research exploring its applications in improving endothelial progenitor cell bioactivity for potential cardiovascular disease treatment also exists [].
Related Compounds
Amiodarone
Compound Description: Amiodarone is a widely used antiarrhythmic drug with a complex pharmacokinetic profile and potential for serious adverse effects. [] It is a benzofuran derivative, similar to dronedarone hydrochloride.
Relevance: Dronedarone hydrochloride is a modified synthetic analog of amiodarone, designed to have a shorter half-life, lower lipophilicity, and potentially fewer side effects. [, ] The structural modifications in dronedarone hydrochloride aim to decrease lipophilicity and result in a shorter lifetime and lower tissue accumulation compared to amiodarone. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: It is a direct precursor to dronedarone hydrochloride in the synthetic pathway. The synthesis involves reacting 2-butyl-5-amino benzofuran hydrochloride with methylsulfonyl chloride to form this intermediate, which is then further reacted to produce dronedarone hydrochloride. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is synthesized by reacting 2-butyl-5-amino benzofuran hydrochloride with methylsulfonyl chloride in the presence of a base catalyst and an organic solvent. This step protects the amino group with methylsulfonyl, preventing side reactions during the subsequent synthesis of dronedarone hydrochloride. []
β-cyclodextrin (β-CD)
Compound Description: β-cyclodextrin is a cyclic oligosaccharide commonly used as a complexing agent to enhance the solubility and dissolution rate of poorly soluble drugs. [, ]
Relevance: Studies have investigated the formation of inclusion complexes between dronedarone hydrochloride and β-CD to improve the drug's solubility and dissolution characteristics. [, ] The inclusion complexes were found to significantly enhance the dissolution rate of dronedarone hydrochloride. []
Hydroxypropyl β-cyclodextrin (HP β-CD)
Compound Description: Hydroxypropyl β-cyclodextrin is a derivative of β-cyclodextrin with improved aqueous solubility and complexation efficiency compared to its parent compound. [, ]
Relevance: Similar to β-CD, HP-β-CD has been investigated for its ability to form inclusion complexes with dronedarone hydrochloride to enhance its solubility and dissolution rate. Research suggests that HP-β-CD may be a more effective complexing agent than β-CD for dronedarone hydrochloride, demonstrating enhanced dissolution at lower concentrations. [, ]
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is produced by hydrolyzing compound 5 (N-[2-butyl-3-[4-(3-chloropropoxy) benzoyl]benzofuran- 5-yl]acetamide) with hydrochloric acid and subsequent salification with oxalic acid. It is then converted to dronedarone hydrochloride through sulfonation with methanesulfonyl chloride and salification. []
4-(3-chloropropoxy) benzoyl chloride
Compound Description: This compound is a key reagent in the synthesis of dronedarone hydrochloride. []
Relevance: It reacts with N-(2-Butylbenzofuran-5-yl) acetamide through Friedel-Crafts acylation and then condenses with dibutylamine to form a key intermediate in the synthesis of dronedarone hydrochloride. []
2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is synthesized from 4-nitrophenol through a series of reactions. This intermediate is then further reacted with N-butyl-N-(3-chloropropyl)butan-1-amine, followed by catalytic hydrogenation, mesylation, and salt formation to produce dronedarone hydrochloride. []
N-(2-Butylbenzofuran-5-yl) acetamide
Compound Description: This compound is a starting material for the synthesis of dronedarone hydrochloride. []
Relevance: This compound, along with 4-(3-chloropropoxy) benzoyl chloride, undergoes a series of reactions, including Friedel-Crafts acylation and condensation with dibutylamine, to eventually yield dronedarone hydrochloride. []
methyl 3-oxoheptanoate
Compound Description: This compound is a reagent used in the synthesis of dronedarone hydrochloride. []
Relevance: It reacts with N-(4-oxocyclohexa-2,5-dien-1-yl)-methanesulfonamide, which is derived from p-aminophenol, followed by cyclization to form a key intermediate in the synthesis of dronedarone hydrochloride. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is synthesized from the reaction of N-(4-oxocyclohexa-2,5-dien-1-yl)-methanesulfonamide with methyl 3-oxoheptanoate followed by cyclization. It is further processed through hydrolysis, chlorination, and a Friedel-Crafts reaction to obtain dronedarone hydrochloride. []
Compound Description: This compound is a key starting material for a scalable synthesis of dronedarone hydrochloride. []
Relevance: Compound 12 undergoes a Friedel–Craft acylation reaction with 4-(3-chloropropoxy) benzoic acid in the presence of Eaton’s reagent to produce dronedarone hydrochloride. This synthetic route avoids the use of hazardous metal halide catalysts. []
N-butyl-N-(3-chloropropyl)butan-1-amine
Compound Description: This compound is a reagent used in the synthesis of dronedarone hydrochloride. []
Relevance: This compound is used to etherify 2-n-butyl-3-(4-hydroxybenzoyl)-5-nitrobenzofuran, leading to the formation of an intermediate that is further processed to yield dronedarone hydrochloride. []
p-Aminophenol (Compound 2)
Compound Description: p-Aminophenol is a starting material used in the synthesis of dronedarone hydrochloride. []
Relevance: It is used as a readily available starting material to synthesize dronedarone hydrochloride via a series of reactions, including mesylation, oxidization, reaction with methyl 3-oxoheptanoate, and cyclization. []
Compound Description: This compound is a key intermediate in the synthesis of dronedarone hydrochloride. []
Relevance: This intermediate is prepared from p-aminophenol through mesylation and oxidation. It subsequently reacts with methyl 3-oxoheptanoate, ultimately leading to the formation of dronedarone hydrochloride. []
Compound Description: This compound is a starting material for the synthesis of dronedarone hydrochloride. []
Relevance: This compound, along with methyl 4-(3-(dibutylamino)propoxy)benzoate, undergoes a series of reactions, including reduction, addition, and docking, to synthesize dronedarone hydrochloride. []
methyl 4-(3-(dibutylamino)propoxy)benzoate
Compound Description: This compound is a starting material for the synthesis of dronedarone hydrochloride. []
Relevance: This compound, along with N-(2-butyl-3-oxo-2,3-dihydrobenzo-furan-5-yl) acetamide, undergoes a series of reactions, including reduction, addition, and docking, to synthesize dronedarone hydrochloride. []
Compound Description: Soluplus® is an amphiphilic polymer used in pharmaceutical formulations to enhance the solubility and dissolution rate of poorly soluble drugs. []
Relevance: Solid dispersions of dronedarone hydrochloride using Soluplus® as a carrier were prepared via hot-melt extrusion to improve the drug's dissolution rate. The results demonstrated that Soluplus®-based solid dispersions significantly enhanced the dissolution rate of dronedarone hydrochloride compared to the pure drug and marketed product. []
Hydroxypropyl methylcellulose (HPMC)
Compound Description: HPMC is a hydrophilic polymer commonly used in pharmaceutical formulations as a binder, film former, and controlled-release agent. []
Relevance: HPMC was investigated as a potential carrier for solid dispersions of dronedarone hydrochloride to improve its dissolution rate. While HPMC-based solid dispersions did enhance the dissolution rate compared to the pure drug, the extent of improvement was less significant than that observed with VA64-based solid dispersions. []
Poly(vinyl pyrrolidone) (PVP)
Compound Description: PVP is a water-soluble polymer widely used in pharmaceutical formulations as a binder, disintegrant, and for enhancing drug solubility. []
Compound Description: Kollidone® VA 64 is an amorphous copolymer commonly used in pharmaceutical formulations to enhance drug solubility, dissolution rate, and bioavailability. []
Relevance: Solid dispersions of dronedarone hydrochloride prepared with VA64 demonstrated the most significant enhancement in dissolution rate among the various polymers tested (HPMC, PVP, VA64). [] VA64-based solid dispersions, particularly at a 1:1 drug-to-polymer ratio, exhibited almost complete drug release within 120 minutes at pH 1.2. [] This finding suggests that VA64 is a promising carrier for improving the dissolution rate and oral absorption of dronedarone hydrochloride.
Overview
Dronedarone hydrochloride is a synthetic antiarrhythmic medication primarily used to manage atrial fibrillation and atrial flutter. It is designed to reduce the risk of cardiovascular hospitalization in patients with these conditions. Dronedarone is structurally related to amiodarone, another well-known antiarrhythmic drug, but it has a more favorable side effect profile and does not contain iodine, which helps reduce thyroid-related side effects.
Source
Dronedarone hydrochloride was developed by Sanofi-Aventis and received approval from the U.S. Food and Drug Administration in 2009. The compound is synthesized through various chemical processes that involve multiple steps to ensure high purity and efficacy.
Classification
Dronedarone hydrochloride is classified as a Class III antiarrhythmic agent according to the Vaughan Williams classification system. It works by prolonging the cardiac action potential and refractory period, thus stabilizing heart rhythm.
Synthesis Analysis
Methods
The synthesis of dronedarone hydrochloride can be approached through several methods, which typically involve the following key steps:
Starting Material Preparation: The synthesis often begins with 2-n-butyl-5-nitrobenzofuran.
Friedel-Crafts Acylation: This step involves reacting the starting material with p-chloropropoxybenzoyl chloride in the presence of a Lewis acid catalyst to form an acylated intermediate.
Alkylation: The acylated intermediate undergoes further reactions with dibutylamine to introduce the necessary amine group.
Hydrogenation: A catalytic hydrogenation step is performed to reduce nitro groups to amines.
Formation of Hydrochloride Salt: Finally, the product is converted into its hydrochloride form for increased stability and solubility.
Technical details of these methods indicate that newer approaches focus on reducing costs and improving yields while minimizing environmental impact through milder reaction conditions .
Molecular Structure Analysis
Structure
The molecular formula of dronedarone hydrochloride is C_31H_34ClN_3O_5S. Its structure features a benzofuran core substituted with various functional groups, including a butyl chain, an amine, and a sulfonamide group.
Data
Molecular Weight: 570.13 g/mol
Melting Point: Approximately 120-130 °C
Solubility: Soluble in water, methanol, and ethanol.
The three-dimensional structure can be visualized using computational chemistry software, which helps in understanding its interaction with biological targets.
Chemical Reactions Analysis
Reactions
The synthesis of dronedarone hydrochloride involves several critical reactions:
Condensation Reactions: Initial steps include condensation reactions where p-nitrophenol reacts with paraformaldehyde in acidic conditions to form key intermediates .
Acylation Reaction: The Friedel-Crafts acylation reaction introduces the benzoyl moiety into the structure, crucial for its activity.
Reduction Reactions: Reduction of nitro groups to amines enhances the pharmacological profile of the compound.
Formation of Hydrochloride Salt: The final step involves forming the hydrochloride salt, which improves the drug's stability and bioavailability .
Mechanism of Action
Dronedarone exerts its antiarrhythmic effects through multiple mechanisms:
Ion Channel Modulation: It blocks potassium channels (specifically I_Kr), prolonging the cardiac action potential duration.
Calcium Channel Blockade: Dronedarone also inhibits calcium influx through L-type calcium channels, reducing intracellular calcium levels, which helps stabilize cardiac rhythm.
Beta-Adrenergic Receptor Antagonism: The drug exhibits properties that block beta-adrenergic receptors, further contributing to its antiarrhythmic effects.
This multifaceted mechanism allows dronedarone to effectively control heart rhythm disturbances while minimizing adverse effects associated with other antiarrhythmic agents .
Physical and Chemical Properties Analysis
Physical Properties
Appearance: White to off-white crystalline powder
Odor: Odorless
Taste: Bitter
Chemical Properties
pH Range: Typically between 4-6 when dissolved in water
Stability: Stable under normal conditions but sensitive to light and moisture.
Analytical techniques such as High-Performance Liquid Chromatography (HPLC) are employed to assess purity and detect impurities during synthesis .
Applications
Dronedarone hydrochloride is primarily used in clinical settings for:
Management of Atrial Fibrillation: It helps maintain sinus rhythm in patients with atrial fibrillation or flutter.
Reduction of Cardiovascular Hospitalization Risk: Clinical studies have demonstrated its effectiveness in reducing hospital admissions related to arrhythmias.
Research Applications: Ongoing studies are exploring its potential in other cardiovascular conditions and its interactions with various ion channels .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Dronedarone is a member of the class of 1-benzofurans used for the treatment of cardiac arrhythmias. It has a role as an anti-arrhythmia drug, an environmental contaminant and a xenobiotic. It is a member of 1-benzofurans, a tertiary amino compound, a sulfonamide, an aromatic ketone and an aromatic ether. Dronedarone is a Class III antiarrhythmic drug that works to restore the normal sinus rhythm in patients with paroxysmal or persistent atrial fibrillation. Atrial fibrillation is a common sustained arrhythmia where the treatment primarily focuses on stroke prevention and symptom management. It is managed by rate control, rhythm control, prevention of thromboembolic events, and treatment of the underlying disease. Similar to [amiodarone], dronedarone is a multichannel blocker that works to control rhythm and rate in atrial fibrillation. It meets criteria of all four Vaughan Williams antiarrhythmic drug classes by blocking sodium, potassium, and calcium ion channels and inhibiting β-adrenergic receptors. Dronedarone is a related benzofuran compound to amiodarone but its chemical structure lacks iodine moieties which are associated with amiodarone-induced thyroid problems. Additionally, the methyl sulfonyl group in its structure renders dronedarone to be more lipophilic with a shorter half-life than amiodarone. This ultimately leads to reduced tissue accumulation of the drug and decreased risk for organ toxicities, such as thyroid and pulmonary toxicities. Commonly marketed as Multaq®, dronedarone was approved by the FDA in July 2009 and Health Canada in August 2009. A safety concern for the risk of drug-induced hepatocellular injury has been issued following marketing of dronedarone. Dronedarone is an Antiarrhythmic. Dronedarone is an antiarrhythmic and a synthetic derivative of amiodarone that is used for maintaining sinus rhythm for patients with atrial fibrillation or flutter. Dronedarone is associated with a variable rate of serum enzyme elevations during therapy and to rare instances of clinically apparent liver injury, which can be severe and have resulted in deaths and need for liver transplantation. Dronedarone is an orally bioavailable benzofuran derivative, with anti-arrhythmic activity. Upon oral administration, and although the exact mechanism of action through which dronedarone exerts its anti-arrhythmic effect has not been fully elucidated, it inhibits multiple voltage-gated ion channels, including sodium, potassium, and calcium ion channels, and restores the normal sinus rhythm and reduces heart rate in atrial fibrillation. It also non-competitively antagonizes adrenergic receptors. A non-iodinated derivative of amiodarone that is used for the treatment of ARRHYTHMIA. See also: Dronedarone Hydrochloride (has salt form).
Cytarabine appears as colorless crystals. Used as an antiviral agent. Cytarabine is a pyrimidine nucleoside in which cytosine is attached to D-arabinofuranose via a beta-N(1)-glycosidic bond. Used mainly in the treatment of leukaemia, especially acute non-lymphoblastic leukaemia, cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. It also has antiviral and immunosuppressant properties. It has a role as an antineoplastic agent, an antimetabolite, an antiviral agent and an immunosuppressive agent. It is a beta-D-arabinoside, a pyrimidine nucleoside and a monosaccharide derivative. It is functionally related to a cytosine. A pyrimidine nucleoside analog that is used mainly in the treatment of leukemia, especially acute non-lymphoblastic leukemia. Cytarabine is an antimetabolite antineoplastic agent that inhibits the synthesis of DNA. Its actions are specific for the S phase of the cell cycle. It also has antiviral and immunosuppressant properties. (From Martindale, The Extra Pharmacopoeia, 30th ed, p472) Cytarabine is a Nucleoside Metabolic Inhibitor. The mechanism of action of cytarabine is as a Nucleic Acid Synthesis Inhibitor. Cytarabine is a cytosine analogue and antineoplastic agent used largely in the therapy of acute leukemia. Cytarabine is associated with a low rate of transient serum enzyme and bilirubin elevations during therapy, but has only rarely been implicated in cases of clinically apparent acute liver injury with jaundice. Cytarabine is an antimetabolite analogue of cytidine with a modified sugar moiety (arabinose instead of ribose). Cytarabine is converted to the triphosphate form within the cell and then competes with cytidine for incorporation into DNA. Because the arabinose sugar sterically hinders the rotation of the molecule within DNA, DNA replication ceases, specifically during the S phase of the cell cycle. This agent also inhibits DNA polymerase, resulting in a decrease in DNA replication and repair. (NCI04) Cytarabine can cause developmental toxicity according to an independent committee of scientific and health experts. See also: Cytarabine; daunorubicin (component of).
Cytembena is a white to off-white powder. (NTP, 1992) Bromebric acid is a carbonyl compound. Cytembena is a cytostatic agent that interferes with DNA synthesis. Bromebric Acid is a derivative of bromoacrylic acid with cytostatic and antineoplastic activity. Bromebric acid appears to inhibit purine synthesis, oxidative phosphorylation and DNA synthesis. This agent inhibits tumor cell growth and causes cell cycle arrest. This agent may also have some use in the phrophylaxis of migraine. Cytembena can cause cancer according to The National Toxicology Program.
Cythioate is a member of the organothiophosphate compounds that is used as an insecticide and anthelmintic. It is mainly used in veterinary as a treatment for fleas.
A diphosphate nucleoside derived from Cytidine. An inhibitor of glycogenin-catalyzed glucosyl and xylosyl transfer It is used as a therapeutic agent in treatment prevention of myocardial ischemia accompanied with cerebral ischemia. Cdp, also known as 5'-cdp, belongs to the class of organic compounds known as pyrimidine ribonucleoside diphosphates. These are pyrimidine ribonucleotides with diphosphate group linked to the ribose moiety. Cdp is soluble (in water) and a moderately acidic compound (based on its pKa). Cdp has been primarily detected in blood. Within the cell, Cdp is primarily located in the mitochondria, nucleus and cytoplasm. Cdp exists in all eukaryotes, ranging from yeast to humans. Cdp participates in a number of enzymatic reactions. In particular, CDP can be biosynthesized from cytidine triphosphate; which is catalyzed by the enzyme soluble calcium-activated nucleotidase 1. In addition, CDP can be biosynthesized from cytidine triphosphate; which is catalyzed by the enzyme nucleoside diphosphate kinase 6. In humans, Cdp is involved in the pyrimidine metabolism pathway. Cdp is also involved in several metabolic disorders, some of which include Beta ureidopropionase deficiency, dihydropyrimidinase deficiency, the mngie (mitochondrial neurogastrointestinal encephalopathy) pathway, and UMP synthase deficiency (orotic aciduria). CDP is a pyrimidine ribonucleoside 5'-diphosphate having cytosine as the nucleobase. It has a role as an Escherichia coli metabolite and a mouse metabolite. It is a pyrimidine ribonucleoside 5'-diphosphate and a cytidine 5'-phosphate. It is a conjugate acid of a CDP(3-). Cytidine 5'-(trihydrogen diphosphate). A cytosine nucleotide containing two phosphate groups esterified to the sugar moiety. Synonyms: CRPP; cytidine pyrophosphate.
Cytisine is an organic heterotricyclic compound that is the toxic principle in Laburnum seeds and is found in many members of the Fabaceae (legume, pea or bean) family. An acetylcholine agonist, it is widely used throughout Eastern Europe as an aid to giving up smoking. It has a role as a nicotinic acetylcholine receptor agonist, a phytotoxin and a plant metabolite. It is an alkaloid, an organic heterotricyclic compound, a secondary amino compound, a lactam and a bridged compound. Cytisine is an alkaloid naturally derived from the Fabaceae family of plants including the genera Laburnum and Cytisus. Recent studies have shown it to be a more effective and significantly more affordable smoking cessation treatment than nicotine replacement therapy. Also known as baptitoxine or sophorine, cytisine has been used as a smoking cessation treatment since 1964, and is relatively unknown in regions outside of central and Eastern Europe. Cytisine is a partial nicotinic acetylcholine agonist with a half-life of 4.8 hours. Recent Phase III clinical trials using Tabex (a brand of Cytisine marketed by Sopharma AD) have shown similar efficacy to varenicline, but at a fraction of the cost. Cytisine is a natural product found in Aphis cytisorum, Maackia tenuifolia, and other organisms with data available. See also: Cytisus scoparius flowering top (part of); Thermopsis lanceolata whole (part of).